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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functional analysis of Excitatory

Amino Acid Transporter 2 (EAAT2) mutations using patch-clamp electrophysiology. The

methodologies described are essential for characterizing how specific mutations associated

with neurological disorders, such as epileptic encephalopathy, alter the dual functions of EAAT2

as both a glutamate transporter and an anion channel.

Introduction
Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1, is the predominant

glutamate transporter in the central nervous system, responsible for clearing the majority of

synaptic glutamate.[1][2] This function is critical for preventing excitotoxicity and maintaining

normal synaptic transmission.[1][2] Beyond its transport function, EAAT2 also operates as an

anion-selective channel.[1][3][4][5][6] Mutations in the SLC1A2 gene, which encodes EAAT2,

have been linked to severe neurological conditions.[7][8][9] Understanding the functional

consequences of these mutations is crucial for elucidating disease mechanisms and

developing targeted therapeutics. Patch-clamp electrophysiology is a powerful technique to

directly measure the ion fluxes associated with both transport and channel activity of wild-type

(WT) and mutant EAAT2 proteins.[10][11]
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EAAT2 mediates the uptake of one glutamate molecule along with the co-transport of three

Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion.[3][12] This process is

electrogenic and generates a measurable current. Concurrently, EAAT2 facilitates an anion

conductance that is not stoichiometrically coupled to the glutamate transport cycle.[1][13][14]

Mutations can differentially affect these two functions, for instance, by altering substrate affinity,

transport rates, or the permeability and gating of the associated anion channel.[3][7][8][9][15]

Some mutations have been shown to increase the anion current, decrease glutamate uptake,

and even alter the ion selectivity of the anion pore, allowing for the passage of larger anions or

even glutamate itself.[7][8][9]

Data Presentation: Quantitative Analysis of EAAT2
Mutations
The following tables summarize hypothetical quantitative data that could be obtained from

patch-clamp analysis of various EAAT2 mutations, providing a clear comparison with wild-type

EAAT2.

Table 1: Glutamate Transport Kinetics

Construct
Apparent Glutamate
Affinity (Km, µM)

Maximum Transport
Current (Imax, pA)

WT-EAAT2 15 ± 2 -500 ± 45

Mutation A 35 ± 4 -250 ± 30

Mutation B 12 ± 1.5 -100 ± 15

Mutation C N/A (no detectable transport) 0

Table 2: Anion Conductance Properties
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Construct

Glutamate-
Activated Anion
Current (pA) at +60
mV

Anion Permeability
Sequence

Unitary
Conductance (pS)

WT-EAAT2 150 ± 20
SCN⁻ > NO₃⁻ > I⁻ >

Br⁻ > Cl⁻
1.2 ± 0.2

Mutation A 450 ± 50
SCN⁻ > NO₃⁻ > I⁻ >

Br⁻ > Cl⁻
1.3 ± 0.3

Mutation B 160 ± 25
SCN⁻ > NO₃⁻ > I⁻ >

Br⁻ > Cl⁻
1.1 ± 0.2

Mutation C 800 ± 70
SCN⁻ > Gluconate⁻ >

Cl⁻
2.5 ± 0.4

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of EAAT2
Currents
This protocol is designed to measure macroscopic currents from cells heterologously

expressing WT or mutant EAAT2.

1. Cell Preparation:

Culture a suitable mammalian cell line (e.g., HEK293T) on glass coverslips.

Transiently transfect the cells with plasmids encoding WT or mutant EAAT2. Co-transfection

with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.

Perform recordings 24-48 hours post-transfection.

2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 130 KCl, 5 MgCl₂, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.4

GTP-Na. Adjust pH to 7.2 with KOH.

Substrate Solution: Prepare a stock solution of L-glutamate (e.g., 1 M in water) to be added

to the external solution for a final desired concentration (e.g., 1 mM).

3. Recording Procedure:

Transfer a coverslip with transfected cells to the recording chamber on an inverted

microscope.

Perfuse the chamber with the external solution.

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with

the internal solution.

Approach a transfected cell and form a giga-ohm seal.

Rupture the cell membrane to achieve the whole-cell configuration.[11]

Clamp the cell at a holding potential of -60 mV.

Apply voltage steps or ramps to measure current-voltage (I-V) relationships. A typical

protocol is to step from -100 mV to +80 mV in 20 mV increments.

To measure glutamate-activated currents, rapidly perfuse the cell with the external solution

containing L-glutamate. The resulting inward current at negative potentials is a combination

of the electrogenic transport current and the anion current.

Protocol 2: Isolating Transporter vs. Anion Currents
To dissect the two current components of EAAT2, specific ion substitutions are employed.[13]

[14]

1. Isolating the Stoichiometric Transport Current:

External Solution: Replace NaCl with Na-Gluconate. Gluconate is an impermeant anion for

WT EAAT2 channels.[13][14]
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Procedure: Record glutamate-activated currents as described in Protocol 1. The resulting

current will primarily reflect the electrogenic transport of Na⁺, H⁺, and glutamate, and the

counter-transport of K⁺.

2. Enhancing and Measuring the Anion Current:

External Solution: Replace NaCl with NaSCN. Thiocyanate (SCN⁻) is a highly permeant

anion for the EAAT2 channel, which significantly amplifies the anion current.[16]

Procedure: Record glutamate-activated currents. The large outward current at positive

potentials will be dominated by the SCN⁻ efflux. The net glutamate-activated anion current

can be obtained by subtracting the current recorded in the presence of an impermeant anion

(gluconate) from the current recorded with a permeant anion (SCN⁻).[13][14]

Protocol 3: Nonstationary Noise Analysis for Unitary
Conductance
This technique allows for the estimation of the single-channel (unitary) conductance of the

EAAT2 anion channel.

1. Recording:

In the whole-cell configuration with a SCN⁻-based external solution, repeatedly and rapidly

apply L-glutamate for a short duration (e.g., 100 ms) at a constant holding potential.

Record a large number of current traces (e.g., >100) to capture the stochastic fluctuations of

the channel openings and closings.

2. Analysis:

For each trace, subtract the baseline current.

Calculate the mean current and the variance of the current over the time course of the

glutamate application.

Plot the variance against the mean current. This relationship can be fitted with a parabolic

function to estimate the unitary current (i) and the number of channels (N).
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The unitary conductance (γ) is then calculated using the formula: γ = i / (Vm - Erev), where

Vm is the holding potential and Erev is the reversal potential for the anion.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: EAAT2 dual function: coupled glutamate transport cycle and associated anion channel

gating.
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Caption: Experimental workflow for patch-clamp analysis of EAAT2 mutations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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